molecular formula C14H22N2O B13655479 (2s,3s)-2-Amino-3-methyl-N-((S)-1-phenylethyl)pentanamide

(2s,3s)-2-Amino-3-methyl-N-((S)-1-phenylethyl)pentanamide

Cat. No.: B13655479
M. Wt: 234.34 g/mol
InChI Key: NYJBZGDIBRHACS-GVXVVHGQSA-N
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Description

(2S,3S)-2-Amino-3-methyl-N-((S)-1-phenylethyl)pentanamide is a chiral small molecule featuring a pentanamide backbone with stereospecific methyl and amino groups at the 2S and 3S positions, respectively. The (S)-1-phenylethyl substituent on the amide nitrogen introduces aromaticity and stereochemical complexity. This compound is synthesized via peptide coupling methodologies, as evidenced by its commercial availability through Hangzhou Peptide Biochem (CAS: 96643-94-6, 10 mg) .

Key physicochemical properties include:

  • Molecular formula: C₁₄H₂₂N₂O (calculated based on structural similarity to related compounds).
  • Stereochemistry: Critical for biological activity, as enantiomeric impurities can alter receptor binding or metabolic stability.

Properties

Molecular Formula

C14H22N2O

Molecular Weight

234.34 g/mol

IUPAC Name

(2S,3S)-2-amino-3-methyl-N-[(1S)-1-phenylethyl]pentanamide

InChI

InChI=1S/C14H22N2O/c1-4-10(2)13(15)14(17)16-11(3)12-8-6-5-7-9-12/h5-11,13H,4,15H2,1-3H3,(H,16,17)/t10-,11-,13-/m0/s1

InChI Key

NYJBZGDIBRHACS-GVXVVHGQSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C1=CC=CC=C1)N

Canonical SMILES

CCC(C)C(C(=O)NC(C)C1=CC=CC=C1)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2s,3s)-2-Amino-3-methyl-N-((S)-1-phenylethyl)pentanamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-amino-3-methylpentanoic acid and (S)-1-phenylethylamine.

    Coupling Reaction: The amino acid is coupled with the amine using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.

    Automated Systems: Employing automated systems for precise control of reaction conditions.

    Continuous Flow Chemistry: Implementing continuous flow chemistry to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(2s,3s)-2-Amino-3-methyl-N-((S)-1-phenylethyl)pentanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amine or amide functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding oxo derivatives.

    Reduction: Formation of reduced amine or alcohol derivatives.

    Substitution: Formation of substituted amides or amines.

Scientific Research Applications

Chemistry

    Catalysis: Used as a ligand in asymmetric catalysis.

    Synthesis: Employed in the synthesis of complex organic molecules.

Biology

    Enzyme Inhibition: Studied for its potential as an enzyme inhibitor.

    Protein Interaction: Investigated for its interactions with proteins and peptides.

Medicine

    Drug Development: Explored as a potential lead compound in drug development.

    Therapeutic Agents: Evaluated for its therapeutic properties in various diseases.

Industry

    Material Science: Utilized in the development of new materials with specific properties.

    Agriculture: Investigated for its potential use in agricultural chemicals.

Mechanism of Action

The mechanism of action of (2s,3s)-2-Amino-3-methyl-N-((S)-1-phenylethyl)pentanamide involves:

    Molecular Targets: Binding to specific molecular targets such as enzymes or receptors.

    Pathways Involved: Modulating biochemical pathways related to its target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally related compounds vary in substituents, stereochemistry, and functional groups, leading to divergent physicochemical and biological properties. Below is a comparative analysis:

Structural Analogues with Modified Amide Substituents

Compound Name Key Structural Differences Synthesis Highlights Physicochemical/Biological Data
Acidiphilamide A [(2S,3S)-2-((S)-2-butyramido-3-phenylpropanamido)-N-((S)-1-hydroxy-3-phenylpropan-2-yl)-3-methylpentanamide] Replaces (S)-1-phenylethyl with a hydroxy-3-phenylpropan-2-yl group. Synthesized via HATU/DIPEA-mediated coupling of butyric acid to a primary amine intermediate. - IR: 1680 cm⁻¹ (C=O stretch).
- NMR: δH 7.2–7.4 (aromatic protons).
- MS: m/z 550.3 [M+H]⁺.
LM11A-31 [(2S,3S)-2-Amino-3-methyl-N-(2-morpholinoethyl)pentanamide dihydrochloride] Substitutes (S)-1-phenylethyl with a morpholinoethyl group; hydrochloride salt enhances solubility. Prepared via Boc deprotection followed by salt formation with HCl. - 1H NMR (D₂O): δ 3.74 (m, morpholine protons).
- Application: Promotes peripheral nerve regeneration via p75 neurotrophin receptor modulation.
14i-LL [(2S,3S)-2-amino-3-methyl-N-((S)-1-(1H-tetrazol-5-yl)ethyl)pentanamide] Replaces phenyl with a tetrazole moiety. Deprotection of Cbz-protected precursor using HCl, followed by freeze-drying. - MS(ESI): m/z 227.2 [M+H]⁺.
- Hygroscopic; requires salt formation for stability.

Analogues with Altered Backbone Stereochemistry

Compound Name Key Differences Synthesis/Data
(2R,3S)-Acidiphilamide C 2R configuration instead of 2S. Similar synthesis to Acidiphilamide A but with reversed stereochemistry at C2. NMR data show distinct splitting patterns (e.g., δH 4.1 for C2-H vs. 3.9 in 2S isomer).
(R)-2-Amino-1-((R)-3-hydroxypyrrolidin-1-yl)-2-phenylethanone Ketone backbone instead of amide; different stereochemical arrangement. Synthesized via reductive amination. Lower logP (predicted) due to polar hydroxylpyrrolidine group.

Salts and Prodrug Derivatives

Compound Name Key Features Data
(2S,3S)-2-Amino-3-methyl-N-(3-morpholinopropyl)pentanamide (2-20) Morpholinopropyl side chain; free base. 1H NMR (CDCl₃): δ 0.93–0.88 (m, CH₃ groups).
- Used as a precursor for p97 AAA+ ATPase inhibitors.
Methyl (tert-Boc)-L-phenylalanyl-L-valinate (17) Ester prodrug with tert-Boc protection. IR: 1740 cm⁻¹ (ester C=O).
- Designed for enhanced cell permeability.

Key Findings and Trends

Morpholinoethyl (LM11A-31) increases hydrophilicity, favoring aqueous solubility and peripheral therapeutic applications .

Stereochemical Sensitivity :

  • Enantiomeric variants (e.g., 2R vs. 2S in Acidiphilamides) exhibit distinct NMR profiles and bioactivity, underscoring the necessity of stereocontrol in synthesis .

Salt Forms :

  • Hydrochloride salts (e.g., LM11A-31 dihydrochloride) improve stability and solubility, critical for in vivo efficacy .

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